5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
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Overview
Description
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method includes the use of ammonium acetate (NH4OAc) to facilitate the cyclization process, resulting in the formation of pyrimido derivatives . Another approach involves reductive amination of the acetyl group followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-aminopyrimidines: These compounds are structurally similar and serve as precursors in the synthesis of 5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to form stable derivatives and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H11N2O3+ |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-acetyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C8H11N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4,6H,1-3H3/q+1 |
InChI Key |
RDXQLLLLBWEWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=[N+](C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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